

# Crystal structure analysis of 5-Phenyl-1H-pyrazol-4-amine

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## Compound of Interest

Compound Name: 5-Phenyl-1H-pyrazol-4-amine

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An In-Depth Technical Guide to the Crystal Structure Analysis of **5-Phenyl-1H-pyrazol-4-amine** and Its Analogs

## Executive Summary

Pyrazole derivatives form the backbone of numerous pharmacologically active agents, playing crucial roles in anticancer, anti-inflammatory, and antimicrobial therapies.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive technical overview of the methodologies and analytical principles involved in the crystal structure analysis of pyrazole-based compounds, using **5-Phenyl-1H-pyrazol-4-amine** as a focal point and drawing on established data from structurally similar analogs to illustrate the complete workflow. We will delve into the causality behind experimental choices, from synthesis and crystallization to the intricacies of structural refinement and the analysis of supramolecular interactions that govern crystal packing.

## Introduction: The Significance of Structural Elucidation

In drug development, a molecule's solid-state architecture is as critical as its chemical formula. Crystal structure analysis provides definitive insights into molecular conformation, stereochemistry, and the non-covalent interactions that dictate how molecules assemble.[3]

These interactions, including hydrogen bonds and  $\pi$ - $\pi$  stacking, are pivotal for crystal stability, solubility, and, ultimately, bioavailability.[4][5] For pyrazole derivatives, which feature both hydrogen bond donors (N-H) and acceptors (pyridine-like N), a thorough understanding of their supramolecular assembly is essential for predicting physical properties and designing effective crystalline forms of active pharmaceutical ingredients (APIs).[6] This guide serves as a senior-level protocol, demonstrating how to derive and interpret high-fidelity structural data for this important class of heterocyclic compounds.

## Synthesis and Single Crystal Growth

### Rationale for Synthetic Pathway

The synthesis of 4-amino pyrazole scaffolds is typically achieved through a multi-component reaction, which offers high efficiency and atom economy. A robust and well-documented approach involves the condensation of a substituted benzaldehyde, malononitrile, and a hydrazine derivative.[7][8] This pathway is selected for its reliability and the commercial availability of starting materials.

### Experimental Protocol: Synthesis

A plausible synthetic route for the title compound and its analogs is as follows:

- **Knoevenagel Condensation:** In a round-bottom flask, equimolar amounts of benzaldehyde and malononitrile are dissolved in ethanol. A catalytic amount of a base (e.g., piperidine) is added. The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials, yielding benzylidenemalononitrile.
- **Michael Addition & Cyclization:** Phenylhydrazine (1 equivalent) is added to the reaction mixture. The mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture to yield the final product, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile or a similar derivative.[7]

## Protocol: Single Crystal Cultivation

The acquisition of high-quality single crystals is the most critical and often challenging step for SC-XRD. The slow evaporation method is favored for its simplicity and effectiveness.

- **Solvent Selection:** The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol) to create a saturated or near-saturated solution.[\[9\]](#)
- **Evaporation:** The solution is placed in a clean vial, which is loosely capped or covered with perforated film to allow for slow solvent evaporation over several days to weeks at room temperature.
- **Crystal Harvesting:** Once well-formed, X-ray quality crystals appear, they are carefully selected under a microscope and harvested for analysis.[\[6\]](#)

## Spectroscopic and Thermal Analysis

Prior to crystallographic analysis, the synthesized compound's identity and purity are confirmed using standard analytical techniques.

- **NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ):** Confirms the molecular structure by identifying the chemical environment and connectivity of hydrogen and carbon atoms.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **FT-IR Spectroscopy:** Identifies characteristic functional groups, such as N-H stretches from the amine and pyrazole rings, and C=C/C=N stretches from the aromatic systems.[\[13\]](#)
- **Differential Scanning Calorimetry (DSC):** Determines the melting point and assesses the thermal stability of the compound, providing information on its purity and polymorphic form.[\[14\]](#)

## Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section details the core process of determining the crystal structure, using data from the closely related analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, as a representative example.[\[15\]](#)[\[16\]](#)

## Experimental Protocol: Data Collection and Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head using cryoprotectant oil.[\[1\]](#)
- **Data Collection:** The crystal is placed in a diffractometer under a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction images are recorded as the crystal is rotated.[\[6\]](#)
- **Data Reduction:** The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.
- **Structure Solution:** The crystal structure is solved using direct methods or intrinsic phasing with software like SHELXT. This initial step provides a preliminary model of the electron density map and atomic positions.
- **Structure Refinement:** The atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[\[15\]](#)

## Crystallographic Data Summary

The following table summarizes the crystallographic data for the representative analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine.[\[15\]](#)[\[16\]](#)

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>8</sub> ClN <sub>3</sub>
Formula Weight	193.63
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	3.8926 (6)
b (Å)	9.9679 (13)
c (Å)	22.617 (2)
β (°)	92.795 (11)
Volume (Å <sup>3</sup> )	876.52 (19)
Z (molecules/unit cell)	4
Temperature (K)	295
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor (R1)	0.040
wR2 (all data)	0.091

## Analysis of Molecular and Supramolecular Structure

**Molecular Geometry:** The analysis of the refined structure reveals key geometric features. In 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are not coplanar; they are twisted relative to each other with a dihedral angle of approximately 45.65°.[15][16] This twist is a common feature in N-phenylpyrazole derivatives and is influenced by steric hindrance between the rings.[17] The bond lengths within the pyrazole ring indicate electron delocalization, consistent with its aromatic character.[17]

**Supramolecular Assembly and Intermolecular Interactions:** The crystal packing is dictated by a network of non-covalent interactions. In the case of the chloro-analog, the dominant interaction is a classic N—H⋯N hydrogen bond.[15][18] Specifically, the amino group (N-H) on one molecule acts as a hydrogen bond donor to the pyridine-like nitrogen (N2) of an adjacent,

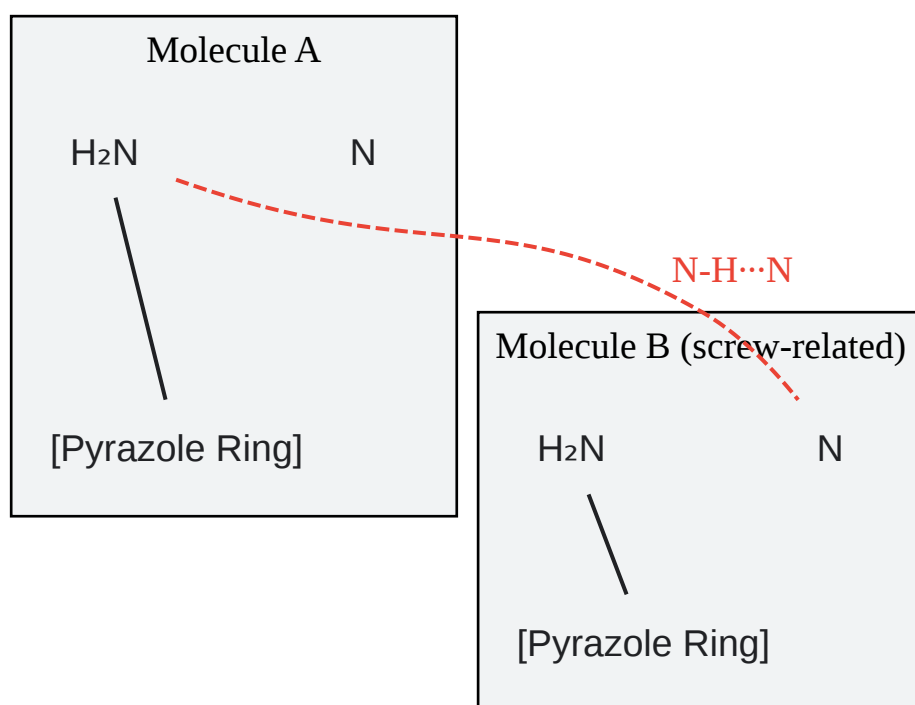
screw-related molecule. This interaction links the molecules into infinite chains that propagate along the crystallographic b-axis.[15][16] Other weaker interactions, such as van der Waals forces, stabilize the three-dimensional packing of these chains.[15][18]

Hirshfeld Surface Analysis: To further quantify and visualize the intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[9][19] This technique maps the closest intermolecular contacts onto a 3D surface around the molecule. The analysis of related pyrazole structures shows that H...H, C...H, and N...H contacts are typically the most significant, providing a quantitative fingerprint of the crystal packing environment.[9][20]

## Visualization of Structural Features

Diagrams generated using Graphviz provide a clear visual representation of the molecular and supramolecular features.

Figure 1: Molecular structure of **5-Phenyl-1H-pyrazol-4-amine**.



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Figure 2: N-H...N hydrogen bonding motif in pyrazole amine crystals.

## Conclusion

The comprehensive crystal structure analysis of **5-Phenyl-1H-pyrazol-4-amine** and its analogs provides invaluable data for medicinal chemistry and materials science. Through a systematic workflow encompassing synthesis, crystallization, and high-resolution SC-XRD, we can determine the precise molecular geometry and, crucially, decode the supramolecular architecture governed by intermolecular forces like hydrogen bonding. This structural knowledge is not merely academic; it forms the bedrock of rational drug design, enabling scientists to correlate specific structural features with biological activity and to engineer crystalline materials with optimized physicochemical properties for enhanced therapeutic performance.

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